molecular formula C8H18N2O2Os B13761225 Bis(tert-butylimido)osmium dioxide

Bis(tert-butylimido)osmium dioxide

Katalognummer: B13761225
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: ARPFDUQOTQIUKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(tert-butylimido)osmium dioxide is a chemical compound with the molecular formula C8H18N2O2Os It is known for its unique structure, which includes two tert-butylimido groups and two oxygen atoms bonded to an osmium center

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(tert-butylimido)osmium dioxide typically involves the reaction of osmium tetroxide with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

OsO4+2(CH3)3CNH2Os(NC(CH3)3)2O2+2H2O\text{OsO}_4 + 2 \text{(CH}_3)_3\text{CNH}_2 \rightarrow \text{Os(NC(CH}_3)_3)_2\text{O}_2 + 2 \text{H}_2\text{O} OsO4​+2(CH3​)3​CNH2​→Os(NC(CH3​)3​)2​O2​+2H2​O

This reaction is usually performed in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction mixture is typically heated to facilitate the formation of this compound.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of osmium tetroxide and tert-butylamine in a controlled environment would be essential to ensure the purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(tert-butylimido)osmium dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

    Reduction: It can also undergo reduction reactions, where the osmium center is reduced.

    Substitution: The tert-butylimido groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligands such as phosphines or amines can be used to replace the tert-butylimido groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield osmium(VI) compounds, while reduction reactions may produce osmium(II) species.

Wissenschaftliche Forschungsanwendungen

Bis(tert-butylimido)osmium dioxide has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Biological Studies:

    Medicinal Chemistry: There is interest in its potential use in the development of new drugs, particularly those targeting specific enzymes or pathways.

Wirkmechanismus

The mechanism by which bis(tert-butylimido)osmium dioxide exerts its effects involves the interaction of the osmium center with various substrates. The tert-butylimido groups and oxygen atoms play a crucial role in stabilizing the compound and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by coordinating to substrates and facilitating their transformation through redox or substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(tert-butylimido)molybdenum dioxide
  • Bis(tert-butylimido)tungsten dioxide
  • Bis(tert-butylimido)ruthenium dioxide

Uniqueness

Bis(tert-butylimido)osmium dioxide is unique due to the presence of the osmium center, which imparts distinct reactivity and stability compared to similar compounds with different metal centers

Eigenschaften

Molekularformel

C8H18N2O2Os

Molekulargewicht

364.5 g/mol

IUPAC-Name

bis(tert-butylimino)-dioxoosmium

InChI

InChI=1S/2C4H9N.2O.Os/c2*1-4(2,3)5;;;/h2*1-3H3;;;

InChI-Schlüssel

ARPFDUQOTQIUKT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N=[Os](=NC(C)(C)C)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.